(5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol CAS number 380177-22-0
(5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol CAS number 380177-22-0
An In-Depth Technical Guide to (5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol
Prepared for: Researchers, Scientists, and Drug Development Professionals Topic: (5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol (CAS Number: 380177-22-0)
Introduction: The Significance of a Privileged Scaffold
(5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol represents a key chemical intermediate built upon the benzimidazole core. The benzimidazole structure, a fusion of benzene and imidazole rings, is recognized in medicinal chemistry as a "privileged scaffold". This designation is earned due to its ability to bind to a wide variety of biological targets, forming the backbone of numerous therapeutic agents with diverse activities, including anticancer, antiviral, and antimicrobial properties[1][2]. The specific substitutions on this molecule—a chloro group at the 5-position, an N-methyl group at the 1-position, and a hydroxymethyl group at the 2-position—provide distinct physicochemical properties and reactive handles for further chemical modification. This guide offers a technical exploration of its synthesis, properties, and potential applications, particularly as a versatile building block in modern drug discovery paradigms.
Physicochemical and Structural Characteristics
The fundamental properties of (5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol are crucial for its application in synthesis and research. These identifiers and characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 380177-22-0 | [3][4][5][6][7] |
| Molecular Formula | C₉H₉ClN₂O | [3] |
| Molecular Weight | 196.63 g/mol | [3] |
| Purity | ≥97% (typical) | [3][5] |
| Appearance | Solid (inferred) | [8] |
Synthetic Pathways: From Precursors to the Final Alcohol
The synthesis of (5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol is not commonly detailed as a primary endpoint in literature. However, a logical and efficient synthetic route can be constructed based on established benzimidazole chemistry. The most direct pathway involves the reduction of its corresponding aldehyde precursor, 5-chloro-1-methyl-1H-benzimidazole-2-carbaldehyde.
Step 1: Synthesis of the Aldehyde Precursor
The formation of the benzimidazole ring system is typically achieved through the condensation of an o-phenylenediamine derivative with an aldehyde or carboxylic acid.[9][10][11] For the methylated and chlorinated precursor, this involves the reaction of 4-chloro-N¹-methylbenzene-1,2-diamine with a suitable two-carbon source that can be readily converted to an aldehyde. Modern methods often employ microwave-assisted synthesis to improve yields and reduce reaction times.[1][12]
Step 2: Reduction to (5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol
The conversion of the aldehyde functional group at the 2-position to a primary alcohol (a hydroxymethyl group) is a standard nucleophilic addition reaction. This is most commonly achieved through reduction.
Causality of Experimental Choice: Sodium borohydride (NaBH₄) is an ideal reducing agent for this transformation. It is highly selective for aldehydes and ketones, meaning it will not react with other potentially reducible groups on the benzimidazole ring under standard conditions. Its operational simplicity and mild reaction conditions (typically performed in alcoholic solvents like methanol or ethanol at room temperature) make it a reliable and scalable choice for this synthetic step.
Experimental Protocol: A Self-Validating System
The following protocol outlines a representative procedure for the reduction step. A self-validating system is inherent in this process: the reaction progress can be easily monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting aldehyde and the formation of the more polar alcohol product.
Protocol: Reduction of 5-chloro-1-methyl-1H-benzimidazole-2-carbaldehyde
-
Dissolution: Dissolve the aldehyde precursor (1.0 eq) in methanol (MeOH) in a round-bottom flask equipped with a magnetic stir bar. Stir until fully dissolved.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C. This is a crucial step to control the initial exothermic reaction upon addition of the reducing agent.
-
Reducing Agent Addition: Add sodium borohydride (NaBH₄, ~1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent). The disappearance of the starting material spot and the appearance of a new, lower Rf (more polar) spot indicates reaction completion.
-
Quenching: Carefully quench the reaction by slowly adding acetone to consume any excess NaBH₄.
-
Work-up: Concentrate the mixture under reduced pressure. Add water and extract the product with a suitable organic solvent, such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel to obtain the final (5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol.
Visualization of Synthetic Workflow
Caption: A logical two-step synthesis of the target compound.
Core Applications in Drug Development
The primary value of (5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol in research is its role as a functionalized building block. Commercial suppliers classify it within the "Protein Degrader Building Blocks" family, highlighting its utility in constructing more complex molecules for targeted protein degradation (TPD).[3]
The hydroxymethyl group (-CH₂OH) at the 2-position serves as a versatile chemical handle. It can be readily converted into other functional groups, such as:
-
An aldehyde via oxidation.
-
A carboxylic acid through further oxidation.
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An ether via Williamson ether synthesis.
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An ester through reaction with an acyl chloride or carboxylic acid.
-
A leaving group (e.g., tosylate or mesylate) for nucleophilic substitution reactions.
This versatility allows for its incorporation into larger molecular frameworks, such as Proteolysis-Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific disease-causing proteins. The benzimidazole core provides a rigid scaffold, while the chloro- and methyl-substituents can be used to fine-tune properties like solubility, cell permeability, and metabolic stability.
Visualization of Application Logic
Caption: Role as a building block in targeted protein degradation.
Analytical Characterization Methods
To ensure the identity, purity, and structural integrity of (5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol, a suite of standard analytical techniques is employed. While specific data for this compound is not publicly available, the following methods are standard for characterization.[13]
| Analytical Technique | Purpose | Expected Information |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Quantification | Provides a chromatogram showing the peak of the main compound and any impurities. The area under the peak is used to calculate purity (e.g., ≥97%).[13] |
| Mass Spectrometry (MS) | Molecular Weight Verification | Determines the mass-to-charge ratio (m/z), which should correspond to the molecular weight of the compound (196.63 g/mol ).[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | ¹H NMR provides information on the number and environment of protons. ¹³C NMR identifies the carbon skeleton. Together, they confirm the precise arrangement of atoms and functional groups.[14] |
| Infrared (IR) Spectroscopy | Functional Group Identification | Detects characteristic vibrations of functional groups, such as the broad O-H stretch for the alcohol and C-Cl stretches.[14] |
Safety, Handling, and Storage
-
Hazard Classification (based on related compound):
-
Personal Protective Equipment (PPE):
-
Handling: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][16]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[15][16]
Conclusion
(5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol, CAS 380177-22-0, is more than a simple chemical. It is a strategically designed building block that leverages the privileged benzimidazole scaffold. Its specific functionalization provides chemists with the tools needed to construct complex and novel molecules aimed at challenging biological targets. Its primary application in the synthesis of protein degraders places it at the forefront of modern medicinal chemistry, offering a valuable starting point for the development of next-generation therapeutics.
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